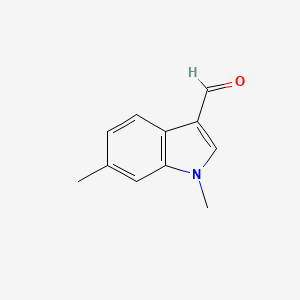

1,6-dimethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOVAOMIZCNUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626696 | |

| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202584-14-3 | |

| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant mechanistic insights, presented in a format tailored for chemical researchers and drug development professionals.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the 1,6-dimethyl-1H-indole core via the Fischer indole synthesis. This is followed by the introduction of the carbaldehyde group at the C-3 position of the indole ring using the Vilsmeier-Haack reaction.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,6-dimethyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] In this step, N-methyl-p-tolylhydrazine is reacted with acetaldehyde in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, cyclization, and elimination of ammonia to yield 1,6-dimethyl-1H-indole.

2.1.1. Synthesis of N-methyl-p-tolylhydrazine

N-methyl-p-tolylhydrazine can be prepared from p-toluidine through diazotization followed by reduction and methylation, or more directly by methylation of p-tolylhydrazine. A common method involves the reduction of the corresponding nitrosamine.

2.1.2. Fischer Indole Synthesis Protocol

-

Materials:

-

N-methyl-p-tolylhydrazine hydrochloride (or free base)

-

Acetaldehyde

-

Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride)

-

Solvent (e.g., ethanol, acetic acid, or solvent-free)

-

Sodium bicarbonate solution (for work-up)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

To a solution of N-methyl-p-tolylhydrazine in a suitable solvent, add the acid catalyst.

-

Cool the mixture in an ice bath and slowly add acetaldehyde with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

-

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It involves the use of a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

-

Materials:

-

1,6-dimethyl-1H-indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide solution

-

Organic solvent for extraction (optional)

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF and cool it in an ice-salt bath.

-

Slowly add phosphorus oxychloride dropwise with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

After the addition is complete, add a solution of 1,6-dimethyl-1H-indole in DMF dropwise to the reaction mixture, again keeping the temperature below 10 °C.

-

Once the addition is complete, remove the cooling bath and stir the reaction mixture at an elevated temperature (e.g., 35-90 °C) for several hours. Monitor the reaction progress by TLC.[6][7]

-

After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Make the resulting solution alkaline by the slow addition of a sodium hydroxide solution.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

-

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of indole-3-carbaldehydes via the Vilsmeier-Haack reaction, based on literature data for similar substrates.

| Starting Indole | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [9] |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole) | [9] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [9] |

| 6-Methyl-1H-indole | Vilsmeier Reagent | 90 | 8 | 89 | [7] |

| 4,6-Dimethyl-1H-indole | Vilsmeier Reagent | 85 | 6 | 85 | [7] |

Mechanistic Insights

Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions.[1][3]

Caption: Mechanism of the Fischer Indole Synthesis.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole ring.[4][5]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in high yields using well-established synthetic methodologies. The Fischer indole synthesis provides a reliable route to the indole core, and the Vilsmeier-Haack reaction is a highly efficient method for the subsequent formylation. This guide provides the necessary details for researchers to successfully synthesize this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity product.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: 1,6-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its chemical structure, featuring a dimethylated indole core with a reactive carbaldehyde group at the 3-position, makes it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis based on established methodologies, and an exploration of the potential biological significance of the broader class of indole-3-carbaldehydes in relevant signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below for quick reference.

| Property | Value |

| CAS Number | 202584-14-3[1] |

| Molecular Formula | C₁₁H₁₁NO[1] |

| Molecular Weight | 173.21 g/mol [1] |

| Chemical Structure | |

| A diagram of the chemical structure would be placed here. | |

| Physical State | Solid (predicted) |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, to produce their corresponding aldehydes.[2][3][4] The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for indole formylation.

Materials:

-

1,6-dimethyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,6-dimethyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir the mixture for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

The general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as follows:

Biological Context and Signaling Pathways of Indole-3-Carbaldehydes

Indole-3-carbaldehyde derivatives have been investigated for their potential as:

-

Anti-inflammatory agents: By modulating inflammatory pathways.

-

Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.

-

Antimicrobial agents: Showing activity against bacteria and fungi.

-

Antioxidant agents: By scavenging free radicals.

The following diagram illustrates a generalized signaling pathway that could be influenced by indole-3-carbaldehyde derivatives, based on the known activities of this class of compounds.

Conclusion

This compound is a synthetically useful molecule with potential for further exploration in medicinal chemistry and drug discovery. The Vilsmeier-Haack reaction provides a reliable method for its synthesis. While its specific biological activities remain to be fully elucidated, the broader class of indole-3-carbaldehydes demonstrates a wide range of pharmacological effects, suggesting that this dimethylated derivative could also possess interesting biological properties. Further research into its biological evaluation is warranted to uncover its potential therapeutic applications.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. As an aldehyde, this compound serves as a versatile synthetic intermediate for the construction of more complex molecules. This technical guide provides a summary of the known physical and chemical properties of this compound, outlines a probable synthetic route, and presents this information in a structured format for easy reference by researchers in the fields of medicinal chemistry, organic synthesis, and drug development. While extensive experimental data for this specific derivative is limited in publicly available literature, this guide consolidates the existing information and provides context based on related structures.

Core Properties

Currently, detailed experimental data for this compound is not extensively reported. The following table summarizes the available and predicted information.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 202584-14-3 | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| ¹H NMR | Predicted based on similar structures | N/A |

| ¹³C NMR | Not available | N/A |

| Mass Spectrum | Not available | N/A |

| Infrared Spectrum | Not available | N/A |

Synthesis

The most common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: General Vilsmeier-Haack Formylation of Indoles

The following is a general procedure adapted from the synthesis of structurally similar indole-3-carbaldehydes, as a specific protocol for the 1,6-dimethyl derivative is not detailed in the literature.

Materials:

-

1,6-dimethylindole (starting material)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Water

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring to form the Vilsmeier reagent. The temperature should be maintained near 0°C.

-

Dissolve 1,6-dimethylindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture onto crushed ice.

-

Neutralize the mixture with a sodium hydroxide solution until it is alkaline.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent.

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

As an aromatic aldehyde, this compound is expected to undergo reactions typical of this functional group. The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol. It can also participate in condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form Schiff bases and α,β-unsaturated systems, respectively. These reactions make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential drug candidates.

Mandatory Visualizations

Caption: Vilsmeier-Haack Synthesis Workflow.

Caption: Logical Steps in Synthesis.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemistry due to its indole scaffold and reactive aldehyde functionality. However, a comprehensive characterization of its physical and chemical properties is not yet available in the scientific literature. The Vilsmeier-Haack reaction stands as the most probable and efficient method for its synthesis. Further research is required to fully elucidate the properties and potential biological activities of this compound, which would enable its broader application in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

A Technical Guide to the Spectral Properties of 1,6-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,6-dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific derivative, this document combines reported data for closely related analogs and predicted spectral information to offer a valuable resource for researchers.

Core Spectroscopic Data

The structural characteristics of this compound, with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , give rise to a distinct spectroscopic profile.[1] The following tables summarize the expected and reported quantitative data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted and Analog-Based)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aldehyde proton, and the two methyl groups. Based on the analysis of similar compounds, such as 1,7-dimethyl-1H-indole-3-carbaldehyde and other substituted indole-3-carbaldehydes, the following chemical shifts are predicted in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | s | 1H | Aldehyde C-H |

| ~8.1 - 8.3 | s | 1H | H-2 |

| ~7.5 - 7.7 | d | 1H | H-4 |

| ~7.2 - 7.4 | s | 1H | H-7 |

| ~7.0 - 7.2 | d | 1H | H-5 |

| ~3.8 | s | 3H | N-CH₃ |

| ~2.5 | s | 3H | C6-CH₃ |

¹³C NMR Spectroscopy (Predicted and Analog-Based)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts, based on data from 1-methyl-1H-indole-3-carbaldehyde and other analogs, are presented below.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) |

| ~138 | C-7a |

| ~137 | C-2 |

| ~135 | C-6 |

| ~125 | C-3a |

| ~123 | C-4 |

| ~121 | C-5 |

| ~118 | C-3 |

| ~110 | C-7 |

| ~33 | N-CH₃ |

| ~22 | C6-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~2850 | Medium | C-H stretch (aldehyde) |

| ~1650 - 1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected molecular ion peak and potential fragmentation patterns are outlined below.

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M-H]⁺ |

| 144 | Moderate | [M-CHO]⁺ |

| 129 | Moderate | [M-CHO-CH₃]⁺ |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.

Materials:

-

1,6-Dimethylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 1,6-dimethylindole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

General Considerations: For all spectroscopic analyses, the purified this compound should be thoroughly dried to remove any residual solvents.

NMR Spectroscopy:

-

Dissolve approximately 10-15 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

-

For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.

Signaling Pathway and Biological Relevance

Indole-3-carbaldehyde and its derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] One of the key signaling pathways implicated in the action of some indole derivatives is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.

The following diagram illustrates a simplified representation of the potential interaction of this compound with the AhR signaling pathway.

This diagram illustrates the binding of a ligand, such as this compound, to the cytosolic AhR complex, leading to its translocation into the nucleus, dimerization with ARNT, and subsequent binding to DNA response elements to modulate target gene expression.

References

- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 1,6-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1,6-dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and an analysis of its stability and potential degradation pathways.

Core Compound Information

This compound is an indole derivative functionalized with a formyl group at the C3 position and methyl groups at the N1 and C6 positions.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 202584-14-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Storage Conditions | Store at 10°C - 25°C or in a freezer under -20°C in an inert atmosphere. | [1][2] |

Spectroscopic Data

Precise experimental spectral data for this compound is not widely published. However, based on the known spectral data of structurally similar compounds, the following are the expected ¹H and ¹³C NMR chemical shifts.

Table 1: Estimated ¹H and ¹³C NMR Data for this compound

| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |

| Aldehyde-H | ~9.9 | C=O | ~184.5 |

| H2 | ~7.6 | C3 | ~118.0 |

| H4 | ~8.1 | C3a | ~125.0 |

| H5 | ~7.1 | C4 | ~124.0 |

| H7 | ~7.2 | C5 | ~123.0 |

| N-CH₃ | ~3.8 | C6 | ~132.0 (substituted) |

| C6-CH₃ | ~2.5 | C7 | ~122.0 |

| C7a | ~138.0 | ||

| N-CH₃ | ~33.5 | ||

| C6-CH₃ | ~21.5 |

Note: These are estimated values based on data from similar compounds such as 1-methyl-1H-indole-3-carbaldehyde and other methylated indole-3-carbaldehydes.[3][4]

Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich indole nucleus.

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,6-dimethyl-1H-indole-3-carboxylic acid, using standard oxidizing agents.[5]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1,6-dimethyl-1H-indol-3-yl)methanol.

-

Condensation Reactions: It undergoes typical aldehyde condensation reactions.

Reactions involving the Indole Ring:

The indole ring is an electron-rich aromatic system. While the C3 position is substituted, other positions on the benzene ring may be susceptible to electrophilic substitution, influenced by the directing effects of the existing methyl and formyl groups.

Stability and Degradation

While specific stability studies on this compound are not extensively documented, general knowledge of indole chemistry suggests potential degradation pathways:

-

Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of air and light, potentially leading to colored impurities. The aldehyde group is also prone to oxidation to a carboxylic acid.

-

Photodegradation: Indole derivatives can be light-sensitive. Storage in dark containers is recommended.

-

Thermal Decomposition: At elevated temperatures, indole compounds can undergo complex decomposition reactions.[13]

The recommended storage conditions of refrigeration or freezing under an inert atmosphere suggest that the compound may be sensitive to oxidation and ambient temperatures over extended periods.[2]

Experimental Protocols

1. Synthesis via Vilsmeier-Haack Formylation

The most common method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.[14] This involves the formylation of an electron-rich indole using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

-

1,6-dimethylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium acetate

-

Diethyl ether (or other suitable extraction solvent)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0°C.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1,6-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 1,6-dimethylindole to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography.

2. Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an indole-3-carbaldehyde with an active methylene compound.[6]

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Piperidine (or other basic catalyst)

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Key reactivity pathways of this compound.

References

- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

1,6-dimethyl-1H-indole-3-carbaldehyde molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,6-dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It serves as a building block for more complex molecules, including potential serotonin receptor modulators and anti-inflammatory agents.[1] This guide details its molecular structure, physicochemical and spectroscopic properties, a standard synthesis protocol, and relevant workflow diagrams.

Molecular Structure and Formula

This compound possesses a core indole scaffold, which is a bicyclic structure composed of a fused benzene and pyrrole ring. It is specifically substituted with two methyl groups at the N1 and C6 positions and a formyl (carbaldehyde) group at the C3 position.

-

IUPAC Name: this compound

-

SMILES: CC1=CC2=C(C=C1)C(=CN2C)C=O[4]

The molecular structure is visualized in the diagram below.

References

Solubility Profile of 1,6-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,6-dimethyl-1H-indole-3-carbaldehyde in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages available information on structurally related analogs, namely indole-3-carboxaldehyde and 1-methyl-1H-indole-3-carbaldehyde, to project a reasoned solubility profile. Furthermore, detailed experimental protocols for solubility determination are provided, alongside conceptual diagrams to illustrate key principles and workflows.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The presence of polar functional groups, such as the aldehyde group in the target molecule, can increase solubility in polar solvents. Conversely, non-polar hydrocarbon portions of a molecule contribute to its solubility in non-polar solvents. The addition of methyl groups, as in this compound, increases the non-polar character of the molecule, which is expected to decrease its solubility in polar solvents and increase it in non-polar solvents compared to its parent compound, indole-3-carboxaldehyde.

Estimated Solubility of this compound

| Solvent Classification | Solvent | Compound | Solubility | Temperature |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Indole-3-carboxaldehyde | ~30 mg/mL[1] | Not Specified |

| Dimethylformamide (DMF) | Indole-3-carboxaldehyde | ~30 mg/mL[1] | Not Specified | |

| Polar Protic | Methanol | Indole-3-carboxaldehyde | Soluble[2] | Not Specified |

| Ethanol | Indole-3-carboxaldehyde | Readily Soluble[3] | Not Specified | |

| Aqueous | Water | 1-methyl-1H-indole-3-carbaldehyde | Insoluble[4] | Not Specified |

| Water | Indole-3-carboxaldehyde | Insoluble[3] | Not Specified |

Interpretation for this compound:

The two additional methyl groups in this compound, compared to indole-3-carboxaldehyde, will increase its lipophilicity and decrease its polarity. Consequently, its solubility in polar solvents like methanol and ethanol is expected to be lower than that of indole-3-carboxaldehyde. Conversely, its solubility in non-polar solvents (e.g., toluene, hexane) may be enhanced. The solubility in polar aprotic solvents like DMSO and DMF is likely to be maintained, though potentially at a slightly lower concentration than the parent compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Magnetic stirrer and stir bars

-

Water bath or heating block with temperature control

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath or on a heating block set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette to avoid precipitation upon cooling.

-

Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the clear, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a suitable analytical method (e.g., measure the absorbance at a predetermined wavelength using a UV-Vis spectrophotometer or determine the concentration using a calibrated HPLC method).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution based on the dilution factor and the measured concentration of the diluted sample.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Key Concepts

To further aid in the understanding of the principles and processes involved in solubility, the following diagrams are provided.

Caption: Experimental Workflow for Solubility Determination.

Caption: Key Factors Influencing Solubility.

References

Navigating the Bioactive Potential of 1,6-dimethyl-1H-indole-3-carbaldehyde: An Investigative Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-dimethyl-1H-indole-3-carbaldehyde is a synthetic organic compound recognized primarily as a versatile intermediate in the synthesis of more complex organic and pharmaceutical molecules.[1] While direct and extensive research into the specific biological activities of this particular dimethylated indole derivative is not widely available in current literature, its structural relationship to the well-studied indole-3-carbaldehyde scaffold provides a strong foundation for predicting its potential bioactivities. This technical guide will, therefore, provide a comprehensive overview of the known biological activities of the parent compound, indole-3-carbaldehyde, and its closely related derivatives. This information serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.

The indole nucleus is a prominent feature in numerous natural and synthetic bioactive compounds, contributing to a wide array of pharmacological effects.[2][3] Derivatives of indole-3-carbaldehyde have demonstrated significant potential in various therapeutic areas, including as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agents.[2][4][5] This guide will delve into these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this compound.

Anticipated Biological Activities Based on Structural Analogs

Given the established bioactivities of indole-3-carbaldehyde and its derivatives, it is plausible that this compound may exhibit similar properties. The addition of methyl groups at the 1 and 6 positions could modulate these activities by altering the compound's lipophilicity, electronic distribution, and steric interactions with biological targets.

Antimicrobial and Antifungal Activity

Indole-3-carbaldehyde derivatives have shown broad-spectrum antimicrobial and antifungal activities.[6][7][8] For instance, certain indole-3-carbaldehyde semicarbazone derivatives have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.[7] Furthermore, indole-3-carboxaldehyde has been shown to be effective against the fungus Fusarium solani, a major plant pathogen.[9]

Table 1: Antimicrobial and Antifungal Activity of Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [5] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [5] |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [5] |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [5] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Escherichia coli | 6.25-100 | [5] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Staphylococcus aureus | 6.25-100 | [5] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [5] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Bacillus subtilis | 6.25-100 | [5] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Candida albicans | 6.25-100 | [5] |

| Indole-triazole derivative (3d) | Candida krusei | 3.125 | [5] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Staphylococcus aureus | ≤ 0.28 µM | [5] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [5] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Cryptococcus neoformans | ≤ 0.28 µM | [5] |

| Indole-3-carboxaldehyde | Fusarium solani | EC50 = 59.563 µg/mL | [9] |

Anticancer Activity

Derivatives of indole-3-carbaldehyde have also been investigated for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

Table 2: Anticancer Activity of Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [5] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [5] |

Anti-inflammatory and Antioxidant Activity

The indole scaffold is known for its anti-inflammatory and antioxidant properties.[10][11] Indole-3-carbaldehyde and its derivatives have been shown to inhibit the production of inflammatory mediators and scavenge free radicals.[5]

Table 3: Anti-inflammatory and Antioxidant Activity of Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Assay | IC50 | Reference |

| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 2.2 ± 0.4 µM | [5] |

| Indole-3-carboxaldehyde derivative (5f) | DPPH free radical scavenging | Superior to Butylated Hydroxy Anisole (BHA) | [11] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of indole-3-carbaldehyde derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[5]

-

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth medium.[5]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.[5]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation, providing an indication of the cytotoxic effects of a compound.[5]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[5]

-

Signaling Pathways

The biological activities of indole-3-carbaldehyde are often mediated through its interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its derivatives.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, particularly in the gut.[12][13][14]

-

Activation: Indole-3-carboxaldehyde, produced by gut microbiota from tryptophan, binds to and activates the AhR in the cytoplasm of intestinal immune cells.[12][13]

-

Translocation: Upon activation, the AhR-ligand complex translocates into the nucleus.[13]

-

Gene Transcription: In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), promoting the transcription of target genes, such as those involved in the production of interleukin-22 (IL-22), which enhances the epithelial barrier and anti-inflammatory activity.[12][13]

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of the biological activities of a novel compound like this compound.

References

- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 1,6-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

Disclaimer: This technical guide consolidates the available scientific information regarding the potential therapeutic applications of 1,6-dimethyl-1H-indole-3-carbaldehyde. It is important to note that while the broader class of indole-3-carbaldehyde derivatives has been the subject of extensive research, specific biological and therapeutic data for the 1,6-dimethyl substituted variant is limited in publicly available scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on the activities of the parent compound, indole-3-carbaldehyde, and its other derivatives.

Executive Summary

This compound is a heterocyclic aromatic aldehyde belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. While this compound is primarily available as a synthetic intermediate for the development of pharmaceuticals, particularly serotonin receptor modulators and anti-inflammatory agents, its own therapeutic potential remains largely unexplored in published literature.[1] This guide will extrapolate potential applications based on the well-documented activities of the indole-3-carbaldehyde core structure and its derivatives. The primary areas of therapeutic interest include anti-inflammatory, neuroprotective, and anticancer applications, largely stemming from the ability of indole derivatives to modulate key signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway.

Chemical Properties and Synthesis

IUPAC Name: this compound CAS Number: 202584-14-3 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

The synthesis of dimethylated indole-3-carbaldehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a common and effective approach.[2][3]

Example Synthetic Protocol: Vilsmeier-Haack Reaction for 4,6-dimethyl-1H-indole-3-carbaldehyde

This protocol for a structurally similar compound is provided as a general guideline.

Materials:

-

2,3,5-trimethylaniline

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled dimethylformamide under an inert atmosphere.

-

Dissolve 2,3,5-trimethylaniline in DMF.

-

Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 85°C for 6 hours.

-

Cool the reaction mixture and quench by adding it to ice.

-

Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms.

-

Filter the solid precipitate, wash with water, and dry to yield the product.[2]

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is inferred from the biological activities of the broader indole-3-carbaldehyde class of compounds.

Anti-Inflammatory and Immunomodulatory Effects

Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly in the gut.[4][5] Activation of AhR can lead to the production of anti-inflammatory cytokines like IL-10 and IL-22, which help to maintain mucosal barrier integrity and reduce inflammation.[5][6][7] Derivatives of indole-3-carbaldehyde have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7]

Proposed Mechanism of Action: this compound, as an indole derivative, may act as an AhR agonist. Upon binding, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in the suppression of inflammatory responses.

References

- 1. This compound [myskinrecipes.com]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 1,6-dimethyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-dimethyl-1H-indole-3-carbaldehyde is a member of the indole-3-carbaldehyde family, a class of compounds recognized for their versatile biological activities and as valuable intermediates in pharmaceutical synthesis. While specific research on the 1,6-dimethyl substituted variant is limited, this guide consolidates available information on its synthesis, physicochemical properties, and predicted biological significance based on extensive data from structurally related analogs. This document serves as a comprehensive resource for researchers interested in the potential applications of this molecule in drug discovery and medicinal chemistry.

Introduction

Indole-3-carbaldehydes are a significant class of heterocyclic compounds due to their presence in various natural products and their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the indole ring plays a crucial role in modulating these biological effects. This guide focuses on the this compound derivative, providing a detailed overview of its probable synthetic route, chemical characteristics, and potential therapeutic applications inferred from the literature on analogous compounds.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 202584-14-3 | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Predicted to be a solid | - |

| Storage | 10°C - 25°C |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |

| ¹H NMR (CDCl₃) | Aldehyde proton (~9.9-10.1 ppm, s), Aromatic protons on the indole ring (7.0-8.0 ppm), N-methyl protons (~3.8 ppm, s), C6-methyl protons (~2.5 ppm, s). |

| ¹³C NMR (CDCl₃) | Aldehyde carbonyl (~185 ppm), Aromatic carbons (110-140 ppm), N-methyl carbon (~33 ppm), C6-methyl carbon (~21 ppm). |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 174.08 |

Synthesis

The synthesis of this compound can be logically approached through a two-step process: the formylation of 6-methyl-1H-indole followed by the methylation of the indole nitrogen.

Step 1: Vilsmeier-Haack Formylation of 6-methyl-1H-indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles.[3] A detailed protocol for the formylation of the closely related 4,6-dimethyl-1H-indole is available and can be adapted.[4]

Experimental Protocol: Synthesis of 6-methyl-1H-indole-3-carbaldehyde (Adapted from CN102786460A) [4]

-

Preparation of Vilsmeier Reagent: To a flask containing dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C with stirring.

-

Formylation Reaction: A solution of 6-methyl-1H-indole in DMF is added to the prepared Vilsmeier reagent. The reaction mixture is stirred at room temperature for a period and then heated to approximately 85-90°C for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled and a saturated solution of sodium carbonate is added until the solution is basic, leading to the precipitation of the product.

-

Purification: The resulting solid is collected by filtration, washed, and dried to yield 6-methyl-1H-indole-3-carbaldehyde.

Caption: Vilsmeier-Haack formylation of 6-methyl-1H-indole.

Step 2: N-methylation of 6-methyl-1H-indole-3-carbaldehyde

The final step involves the methylation of the indole nitrogen. This can be achieved using a standard alkylation procedure.

Experimental Protocol: N-methylation (General Procedure)

-

Deprotonation: 6-methyl-1H-indole-3-carbaldehyde is dissolved in a suitable aprotic solvent (e.g., DMF or THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the indole nitrogen.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is allowed to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.

References

Methodological & Application

Application Notes and Protocols: 1,6-dimethyl-1H-indole-3-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-dimethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic and pharmaceutical compounds.[1][2][3] Its indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting various physiological pathways. This compound is particularly valuable as an intermediate for developing serotonin receptor modulators and anti-inflammatory agents, and it is widely used in structure-activity relationship (SAR) studies to explore novel therapeutic agents.[2] The aldehyde functional group at the C-3 position offers a reactive handle for numerous chemical transformations, including condensation and coupling reactions, enabling the construction of complex molecular architectures.

Synthetic Applications

The primary utility of this compound lies in its function as a precursor to more complex molecules with potential therapeutic value. Key reactions involving this aldehyde include Knoevenagel condensations, Schiff base formations, and its own synthesis via methods like the Vilsmeier-Haack reaction.

Synthesis of Substituted Indole-3-Carbaldehydes

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including indoles. This reaction provides a direct route to indole-3-carbaldehydes, which are pivotal intermediates in drug discovery.

Knoevenagel Condensation for the Synthesis of Bioactive Scaffolds

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound.[2][3][4] This reaction, when applied to this compound, yields α,β-unsaturated compounds that are precursors to a variety of bioactive molecules, including potential anti-inflammatory agents.[5][6][7]

Schiff Base Formation for Novel Ligands and Therapeutic Agents

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines).[8][9][10][11][12] These compounds are not only important intermediates but also exhibit a broad spectrum of biological activities themselves, including antimicrobial and anticancer properties. Furthermore, they can act as ligands for the synthesis of metal complexes.

Data Presentation

Table 1: Representative Yields for the Synthesis of Substituted Indole-3-Carbaldehydes via Vilsmeier-Haack Reaction

| Starting Material (Aniline Derivative) | Product | Yield (%) | Reference |

| 2,3,5-trimethyl-aniline | 4,6-dimethyl-1H-indole-3-carbaldehyde | 85 | [13] |

| 3-methyl-aniline | 6-methyl-1H-indole-3-carbaldehyde | 89 | [13] |

| Indole | 1H-indole-3-carbaldehyde | 96 | [13] |

| 4-chloro-aniline | 6-chloro-1H-indole-3-carbaldehyde | 91 | [13] |

| 4-bromo-aniline | 6-bromo-1H-indole-3-carbaldehyde | 93 | [13] |

Table 2: Spectroscopic Data for Representative Indole-3-Carbaldehyde Derivatives

| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | Reference |

| 4,6-dimethyl-1H-indole-3-carbaldehyde | 12.60 (1H, broad), 9.97 (1H, s), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s), 2.31 (3H, s) | [13] |

| 6-methyl-1H-indole-3-carbaldehyde | 12.38 (1H, broad), 9.98 (1H, s), 8.32 (1H, d), 7.77 (1H, d), 7.63 (1H, d), 7.45 (1H, dd), 2.35 (3H, s) | [13] |

| 6-chloro-1H-indole-3-carbaldehyde | 12.32 (1H, br), 9.91 (1H, s), 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d, J = 8.5 Hz), 7.39 (1H, d, J = 2 Hz) | [13] |

| 6-bromo-1H-indole-3-carbaldehyde | 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, J = 3 Hz), 8.00 (1H, d, J = 9 Hz), 7.69 (1H, d, J = 2 Hz), 7.34 (1H, dd, J = 1.6, 8.2 Hz) | [13] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Representative)

This protocol is adapted from the synthesis of structurally similar 4,6-dimethyl-1H-indole-3-carbaldehyde.[13]

Materials:

-

N,3-dimethylaniline

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to ice-cold dimethylformamide (3 eq) with stirring.

-

To a flask containing N,3-dimethylaniline (1 eq) dissolved in a minimal amount of DMF, slowly add the prepared Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Increase the temperature to 85-90 °C and heat the reaction mixture for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture by adding saturated sodium carbonate solution until the pH is basic, leading to the precipitation of a solid.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Knoevenagel Condensation with Malononitrile (General)

This is a general protocol for the Knoevenagel condensation of an indole-3-carbaldehyde with an active methylene compound.[2]

Materials:

-

This compound

-

Malononitrile (1 eq)

-

Ethanol

-

Piperidine (catalytic amount)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

If precipitation occurs, filter the solid product and wash it with ice-cold water.

-

If the product remains in solution, pour the reaction mixture into ice-cold water to induce precipitation.

-

Filter the solid, wash with cold water, and dry to obtain the Knoevenagel condensation product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Schiff Base Formation with Aniline (General)

This protocol outlines a general procedure for the synthesis of Schiff bases from indole-3-carbaldehydes.

Materials:

-

This compound

-

Aniline (1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add aniline (1 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product may crystallize out upon cooling. If so, filter the crystals, wash with cold ethanol, and dry.

-

If the product does not crystallize, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Caption: Synthetic pathways from this compound.

Caption: Simplified serotonin signaling and point of modulation.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. nveo.org [nveo.org]

- 9. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Application Notes and Protocols: Vilsmeier-Haack Reaction of 1,6-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is of significant interest in medicinal chemistry and drug development as the resulting aldehydes are key intermediates for the synthesis of a wide range of biologically active molecules. This document provides detailed protocols for the Vilsmeier-Haack formylation of 1,6-dimethylindole to produce 1,6-dimethyl-1H-indole-3-carbaldehyde, a valuable building block in organic synthesis.[1][2]

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[3][4]

Reaction Mechanism and Experimental Workflow

The overall transformation involves the preparation of the Vilsmeier reagent, its reaction with the indole substrate, and subsequent work-up and purification.

Caption: General mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of indole derivatives, providing a comparative overview.

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 91 |

| 6-Methylindole | POCl₃, DMF | 90 | 8 | 89 |

Data adapted from analogous reactions and general procedures. Yields are indicative and may vary based on specific experimental conditions.[3][5]

Detailed Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of 1,6-Dimethylindole

This protocol is a standard procedure for the formylation of 1,6-dimethylindole using phosphorus oxychloride and dimethylformamide.

Materials:

-

1,6-Dimethylindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc) solution

-

Ice

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (e.g., 3-5 equivalents relative to the indole). Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (e.g., 1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 5-10°C.[6] An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Stir the mixture at 0°C for an additional 30 minutes.[5]

-

Reaction with Indole: Dissolve 1,6-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to between 75-90°C for several hours (e.g., 5-8 hours).[5][7] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it over crushed ice.[6] Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is between 6 and 8.[6] This will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography to afford pure this compound. Dry the purified product under vacuum.

Protocol 2: Solvent-Free Vilsmeier-Haack Reaction (Grindstone Method)

This protocol offers an environmentally friendly alternative by avoiding the use of bulk solvents during the reaction.

Materials:

-

1,6-Dimethylindole

-

Pre-prepared or commercially available Vilsmeier reagent

-

Mortar and pestle

-

5% Sodium thiosulfate solution

-

Dichloromethane (DCE)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-